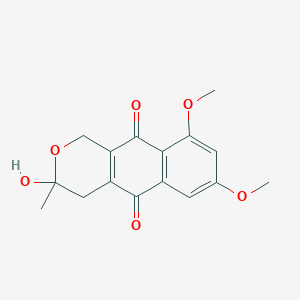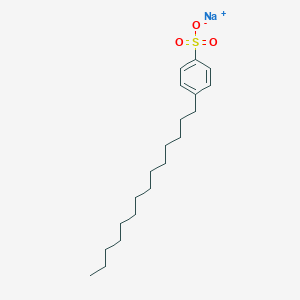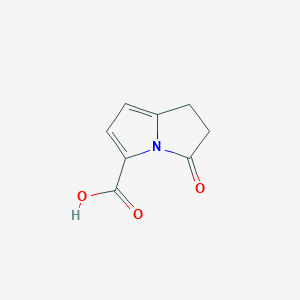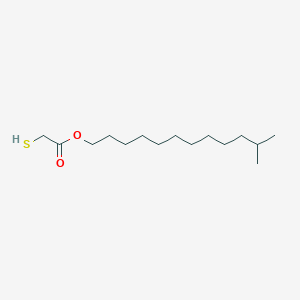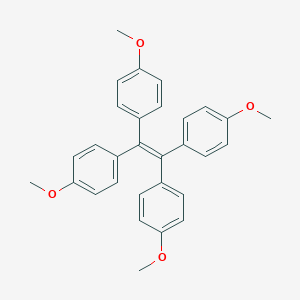
Tetrakis(4-methoxyphenyl)ethylene
Overview
Description
Tetrakis(4-methoxyphenyl)ethylene is a chemical compound with the molecular formula C30H28O4 . It is also known by other names such as Tetra-p-anisylethylene and 1,1,2,2-Tetrakis(4-methoxyphenyl)ethene . The molecular weight of this compound is 452.5 g/mol .
Molecular Structure Analysis
The molecular structure of Tetrakis(4-methoxyphenyl)ethylene includes four methoxyphenyl groups attached to an ethylene group . The IUPAC name for this compound is 1-methoxy-4-[1,2,2-tris(4-methoxyphenyl)ethenyl]benzene .Chemical Reactions Analysis
The emission of Tetrakis(4-methoxyphenyl)ethylene can be switched among three colors in the solid state by transformation among three different aggregation states . This is due to the contribution of both amorphous and crystalline parts to the photoluminescence intensity .Physical And Chemical Properties Analysis
Tetrakis(4-methoxyphenyl)ethylene has a molecular weight of 452.5 g/mol . It exhibits excitation-dependent emission due to the contribution of both amorphous and crystalline parts to the photoluminescence intensity .Scientific Research Applications
Electron Spin Resonance Studies : TPE-methoxylates have been studied for their electron spin resonance spectrum, contributing to our understanding of radical species in physical chemistry (Valenzuela & Bard, 1968).
Luminescence and Mechanofluorochromic Performances : TPE-methoxylates exhibit luminescence and mechanofluorochromic properties, making them useful in the field of materials science for applications such as anti-counterfeiting inks (Qi et al., 2013).
Polymetallic Coordination Chemistry and Catalysis : Derivatives of TPE-methoxylates serve as ligands in polymetallic coordination chemistry, which is crucial for developing new catalysts and understanding metal-ligand interactions (Verkerk et al., 2002).
Optoelectronic Properties : Research has focused on the synthesis and structural analysis of TPE-methoxylates to explore their optoelectronic properties, relevant in the development of new electronic and photonic materials (Vyas & Rathore, 2010).
Catalysis in Oxidative Cleavage of Alkenes : TPE-methoxylates have been used in catalysis, specifically in the oxidative cleavage of alkenes, which is a fundamental reaction in organic synthesis (Liu et al., 2007).
Photophysical and Structural Analysis : Studies have been conducted on the synthesis, crystal structure, and luminescence properties of TPE-methoxylates, providing insights into their photophysical behavior and potential applications in materials science (Guieu et al., 2013).
Metal-Organic Frameworks and VOC Sensing : TPE-methoxylates have been used to construct metal-organic frameworks with strong fluorescence, capable of gas adsorption and sensing volatile organic compounds (Liu et al., 2015).
Piezofluorochromic Properties : Research on the piezofluorochromic properties of TPE-methoxylates under high pressure has been conducted, exploring their potential in sensing and materials applications (Wu et al., 2015).
Electrochemical Studies : Studies on the electroreduction of oxygen on carbon electrodes activated by TPE-methoxylates have been conducted, contributing to our understanding of electrochemistry and catalysis (Tesakova et al., 2011).
Mechanism of Action
Target of Action
The primary target of Tetrakis(4-methoxyphenyl)ethylene is the photoluminescence intensity in the solid state . The compound interacts with both amorphous and crystalline parts of the solid, contributing to the photoluminescence intensity .
Mode of Action
Tetrakis(4-methoxyphenyl)ethylene exhibits a unique mode of action. It can switch its emission among three colors in the solid state by transformation among three different aggregation states . This excitation-dependent emission is due to the compound’s interaction with both amorphous and crystalline parts of the solid .
Biochemical Pathways
The biochemical pathways affected by Tetrakis(4-methoxyphenyl)ethylene are primarily related to the transformation among different aggregation states . These transformations lead to changes in the photoluminescence intensity, resulting in the switching of emission colors .
Result of Action
The result of Tetrakis(4-methoxyphenyl)ethylene’s action is the switching of emission colors in the solid state . This is achieved through the transformation among different aggregation states, leading to changes in the photoluminescence intensity .
Action Environment
The action of Tetrakis(4-methoxyphenyl)ethylene is influenced by the environmental factors of the solid state. The compound’s ability to switch emission colors is dependent on the transformation among different aggregation states, which can be influenced by the physical properties of the solid state .
properties
IUPAC Name |
1-methoxy-4-[1,2,2-tris(4-methoxyphenyl)ethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28O4/c1-31-25-13-5-21(6-14-25)29(22-7-15-26(32-2)16-8-22)30(23-9-17-27(33-3)18-10-23)24-11-19-28(34-4)20-12-24/h5-20H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYBRRVOIQFRRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00142999 | |
| Record name | Tetrakis(4-methoxyphenyl)ethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00142999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrakis(4-methoxyphenyl)ethylene | |
CAS RN |
10019-24-6 | |
| Record name | 1,1′,1′′,1′′′-(1,2-Ethenediylidene)tetrakis[4-methoxybenzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10019-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrakis(4-methoxyphenyl)ethylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010019246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetra-p-anisylethylene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132124 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetrakis(4-methoxyphenyl)ethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00142999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What interesting catalytic activity has been observed with a Tetra-p-anisylethylene complex?
A1: Research indicates that the complex [Eu(CH3CN)3(BF4)3]x, which includes Tetra-p-anisylethylene as a ligand, can initiate specific chemical reactions. This complex has demonstrated the ability to initiate both the isomerization of quadricyclane and the polymerization of 2(10)-pinene. [] This highlights the potential of Tetra-p-anisylethylene complexes in catalytic applications.
Q2: How does the solid-state structure of Tetra-p-anisylethylene influence its luminescence properties?
A2: Studies have revealed that Tetra-p-anisylethylene exhibits excitation-dependent emission in its partly amorphous solid state. [] This phenomenon is attributed to the contributions of both amorphous and crystalline regions within the solid structure. The variations in molecular packing and intermolecular interactions in these different regions lead to variations in energy levels and consequently, different emission colors depending on the excitation wavelength.
Q3: What insights into the structure of Tetra-p-anisylethylene have been gained through crystallography?
A3: Crystallographic studies have provided valuable information about the structure of Tetra-p-anisylethylene. Specifically, the crystal structure of the dichloroiodate(I) salt of the Tetra-p-anisylethylene dication has been successfully determined. [] This structural information is crucial for understanding the compound's interactions and reactivity, paving the way for further exploration of its properties and applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




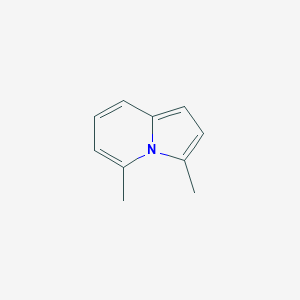
![benzyl 2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B161711.png)



